molecular formula C10H13N3O2 B13232831 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid

Cat. No.: B13232831
M. Wt: 207.23 g/mol
InChI Key: QRXYFIXHIPCFOH-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring attached to a pyrimidine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid typically involves the reaction of pyrrolidine with a suitable pyrimidine derivative. One common method involves the nucleophilic substitution reaction where pyrrolidine is reacted with a halogenated pyrimidine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may act as an antagonist of the vanilloid receptor 1 or as a modulator of the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pyridin-2-yl)methyl]pyrimidine-5-carboxylic acid
  • 2-[(Piperidin-1-yl)methyl]pyrimidine-5-carboxylic acid
  • 2-[(Morpholin-4-yl)methyl]pyrimidine-5-carboxylic acid

Uniqueness

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties to the molecule. This uniqueness can influence its binding affinity to biological targets and its overall biological activity .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-5-11-9(12-6-8)7-13-3-1-2-4-13/h5-6H,1-4,7H2,(H,14,15)

InChI Key

QRXYFIXHIPCFOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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